7-methoxy-N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide
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Overview
Description
Synthesis Analysis
Benzofuran compounds, such as “7-methoxy-N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide”, can be synthesized through various methods. One such method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and a high yield .Molecular Structure Analysis
The molecular structure of “this compound” is composed of a benzofuran ring fused with a pyridine ring . The benzofuran ring is a heterocyclic compound composed of fused benzene and furan rings .Chemical Reactions Analysis
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities and potential applications have attracted the attention of chemical and pharmaceutical researchers worldwide .Scientific Research Applications
Antiviral and Antagonist Activities Research into the synthesis of related compounds has revealed potent activities against specific receptors and diseases. For instance, compounds with structural similarities have shown to be effective CCR5 antagonists, an important target for HIV treatment, indicating the potential for benzofuran derivatives in developing new therapeutic agents (Ikemoto et al., 2005).
Neuroprotective and Antioxidant Effects A study on synthesized benzofuran-2-carboxamide derivatives revealed significant neuroprotective and antioxidant activities. These compounds provided protection against excitotoxic neuronal cell damage and showed potential for further research as neuroprotective or antioxidant agents (Cho et al., 2015).
Chemical Synthesis Innovations Efficient synthesis methods for related compounds have been developed, providing essential building blocks for further pharmaceutical research. These methods enhance the accessibility of structurally complex molecules, facilitating their exploration for various biological activities (Hirokawa et al., 2000; Horikawa et al., 2001).
Structural and Activity Relationship Studies Research into the structure-activity relationships of benzofuran derivatives is crucial for understanding their pharmacological potential. Studies have identified specific substitutions that enhance their biological activities, providing insights into the design of more effective therapeutic agents (Luo et al., 2005).
Future Directions
Benzofuran compounds, such as “7-methoxy-N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring these potential applications further .
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to have a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Biochemical Pathways
Benzofuran derivatives can affect a variety of pathways depending on their specific biological activity .
Result of Action
Benzofuran derivatives can have a variety of effects depending on their specific biological activity .
Properties
IUPAC Name |
7-methoxy-N-(6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-5-3-8-14(17-10)18-16(19)13-9-11-6-4-7-12(20-2)15(11)21-13/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPVXOGJMOVQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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